molecular formula C2H7NO2 B7798030 Ammonia acetate

Ammonia acetate

Cat. No. B7798030
M. Wt: 77.08 g/mol
InChI Key: USFZMSVCRYTOJT-UHFFFAOYSA-N
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Description

Ammonium acetate (NH4CH3CO2, NH4OAc) is a water-soluble, hygroscopic ammonium salt . It is a white, hygroscopic solid and can be derived from the reaction of ammonia and acetic acid . It is commercially available and used as a catalyst as well as a source of ammonia in organic synthesis .


Synthesis Analysis

Ammonium acetate is typically synthesized through the reaction of ammonia with acetic acid, a process known as acid-base neutralization . This exothermic reaction leads to the formation of ammonium acetate and water. It can also be produced by the reaction of ammonium carbonate or ammonium bicarbonate with acetic acid .


Molecular Structure Analysis

Ammonium Acetate has a molecular formula of C2H4O2.H3N or C2H7NO2 . It is an acetate salt and an ammonium salt . The molecular weight of Ammonium Acetate is 77.08 g/mol .


Chemical Reactions Analysis

Ammonium acetate functions as an acetamide precursor. The reaction follows like this: NH4CH3CO2 → CH3C(O)NH2 + H2O .


Physical And Chemical Properties Analysis

Ammonium acetate is a crystalline white solid (deliquescent) with a slight acetous odor. The density of Ammonium acetate is 1.17 g.cm3 at 20°C. The Melting point of Ammonium acetate is 113°C (or) 235°F. The solubility of Ammonium acetate in water is 102g/100ml at 0°C. The Molar mass of Ammonium acetate is 77.083 g/mol .

Scientific Research Applications

  • Electricity Generation in Microbial Fuel Cells : Ammonia acetate, when used as an electron donor in microbial fuel cells (MFCs), demonstrates significant potential for electricity generation. However, high concentrations of total ammonia nitrogen (TAN) can inhibit this process, necessitating careful monitoring of TAN levels in MFCs (Nam, Kim, & Shin, 2010).

  • Anaerobic Digestion : In anaerobic digestion, ammonia acetate influences the acetogenic population, especially under conditions of elevated ammonia levels. This can lead to a shift from aceticlastic acetate degradation to syntrophic acetate oxidation, affecting the overall efficiency of biogas production (Westerholm, Müller, Arthurson, & Schnürer, 2011).

  • Myocardial PET Imaging : Ammonia acetate has been investigated as a tracer for myocardial PET (Positron Emission Tomography) studies. It has been found to be effective for quantitative perfusion tracing in myocardial PET, offering improved statistical accuracy compared to other tracers (van den Hoff et al., 2001).

  • Biogas Reactors Performance : The presence of ammonia acetate in biogas reactors affects the syntrophic acetate-oxidizing cultures, which are essential for process stability, especially at high ammonia concentrations. However, bioaugmentation of these cultures does not significantly influence the adaptation period or resistance to ammonia inhibition (Westerholm, Levén, & Schnürer, 2012).

  • Health and Environmental Impact : Research into the oxidative stress and tissue pathology caused by subacute exposure to ammonium acetate in rats has been conducted, revealing significant effects on organ function and oxidative stress markers. This has implications for understanding the health and environmental impact of ammonia acetate exposure (Satpute et al., 2014).

  • Ammonia in Anaerobic Digestion : Ammonia acetate's role in the anaerobic digestion process, particularly its impact on microbial communities and digestion efficiency, has been a significant area of study. High levels of ammonia can lead to inhibition and instability in the anaerobic digestion process (Angelidaki, Ellegaard, & Ahring, 1993).

  • Ionic Liquid Mixtures : Studies on the solubilities of ammonia in ionic liquids, including ammonia acetate, have been conducted. These studies are crucial for applications in absorption cooling-heating cycles and environmental technology (Yokozeki & Shiflett, 2007).

  • Electroreduction of Nitrogen to Ammonia : Research on the catalysis of electroreduction of nitrogen to ammonia highlights the importance of developing sustainable approaches for ammonia production, where ammonia acetate could play a significant role (Suryanto et al., 2019).

Safety And Hazards

High levels of ammonia can irritate and burn the skin, mouth, throat, lungs, and eyes. Very high levels of ammonia can damage the lungs or cause death . Direct emissions from ammonia production currently amount to 450 Mt CO2 . Workers should wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The world will need more ammonia but with fewer emissions. An increasingly numerous and affluent global population will lead to growth in ammonia demand, during a period in which governments around the world have declared that emissions from the energy system must head towards net zero .

properties

IUPAC Name

acetic acid;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonia acetate

Synthesis routes and methods I

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoethyl methyl ether (20 uL, 0.208 mmol) and potassium carbonate (52 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was heated at 65° C. overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-methoxyethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (75 mg, 68%). 1H NMR (DMSO-d6) δ 1.90 (m, 2H), 2.22 (m, 4H), 2.54 (m, 2H), 3.02 (m, 2H), 3.26 (s, 3H), 3.46 (m, 2H), 3.94 (m, s, 3H), 4.66 (m, 1H), 7.30 (d, J=8.19 Hz, 1H), 7.34 (s, 1H), 7.74 (d, J=7.84 Hz, 1H), 7.90 (d, J=10.33 Hz, 1H), 7.99 (m, 1H), 8.24 (s, 1H), 8.30 (d, J=8.23 Hz, 1H), 9.89 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
52 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide (100 g, 0.189 mmol), 2-bromoacetamide (28 mg, 0.208 mmol) and cesium carbonate (123 mg, 0.378 mmol) was mixed in DMF (2 mL). The mixture was stirred at room temperature overnight. The crude mixture was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give N1-(4-{4-amino-1-[1-(2-amino-2-oxoethyl)-4-piperidyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxyphenyl)-2-fluoro-4-(trifluoromethyl)benzamide, acetate salt (70 mg, 63%). 1H NMR (DMSO-d6) δ 1.90 (m, 5H), 2.34 (m, 4H), 2.93 (s, 2H), 2.99 (m, 2H), 3.94 (s, 3H), 4.69 (m, 1H), 7.12 (s, 1H), 7.25 (s, 1H), 7.30 (d, J=8.15 Hz, 1H), 7.34 (s, 1H), 7.75 (d, J=8.15 Hz, 1H), 7.87 (d, J=10.30 Hz, 1H), 7.99 (m, 1H), 8.25 (s, 1H), 8.31 (d, J=8.14 Hz, 1H), 9.90 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=587.2, Rt=2.17 min.
Name
N1-{4-[4-amino-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}-2-fluoro-4-(trifluoromethyl)benzamide
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butylithum (1.34M, 3.0 mL, 4 mmol) was added slowly to a mixture of 1H-benzo[d]imidazol-1-ylmethanol (296 mg, 2.0 mmol) in THF (9.0 mL) at −78° C. The reaction mixture was allowed to warm up to −20° C. and kept at −20° C. for 30 minutes then cooled back to −78° C. cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde (420 mg, 1 mmol) in THF (5 mL) was added slowly. After 20 minutes, the dry ice bath was removed and the reaction mixture was stirred at room temperature overnight. Saturated ammonium chloride solution was added followed by ether. The layers were separated and the aqueous layer was neutralized with sodium hydroxide (1.0N) and extracted with dichloromethane. The organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was first purified by flash column chromatography using dichloromethane/methanol (95:5 to 85:15) as mobile phase then by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give cis-(4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}phenyl)(1H-benzo[d]imidazol-2-yl)methanol (2 mg, 0.4%). 1H NMR (CDCl3) δ 1.68 (m, 2H), 1.81 (m, 2H), 2.01 (m, 2H), 2.13 (m, 2H), 2.33 (s, 3H), 2.42 (m, 2H), 2.64 (m, 7H), 4.68 (bs, 3H), 4.93 (m, 1H), 5.77 (bs, 2H), 6.06 (s, 1H), 7.20 (m, 2H), 7.52 (m, 2H), 7.58 (m, 4H), 8.32 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=538.3, Rt=3.80 min.
Quantity
296 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
cis-4-{4-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}benzaldehyde
Quantity
420 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.453 mmol), 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole (303 mg, 0.906 mmol), palladium tetrakistriphenyphosphine (0.31 mg, 0.027 mmol) and sodium carbonate (155 mg, 1.09 mmol) were mixed with ethylene glycol dimethyl ether (5 mL) and water (2.5 mL). The reaction mixture was heated at reflux overnight under nitrogen. The solvent was removed and the residue was purified by reverse phase preparative HPLC (Rainin HPLC, Column: Thermoquest, hyperprep HS C18, 8 um, 250×21.2 mm. Eluents: 5% B/A to 100% B/A in 25 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 21 mL/min.) to give trans-3-[4-(1H-benzo[d]imidazol-1-ylmethyl)-3-methoxyphenyl]-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (35 mg, 15%). 1H NMR (DMSO-d6) δ 1.46 (m, 2H), 1.95 (m, 10H), 2.13 (s, (3H), 2.32 (m, 5H), 4.62 (m, 1H), 5.78 (s, 2H), 7.22 (m, 2H), 7.49 (m, 2H), 7.62 (m, 4H), 8.22 (s, 1H), 8.44 (s, 1H). LCMS (Thermoquest AQA single Quad MS, Finnigan HPLC-Column: Genesis, C18, 3 um, 33×4.6 mm. Eluents: 30% B/A to 95% B/A in 4.5 min. (B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 0.8 mL/min.): MH+=522.3, Rt=0.82 min.
Name
trans-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
200 mg
Type
reactant
Reaction Step One
Name
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1H-benzo[d]imidazole
Quantity
303 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
0.31 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonia acetate
Reactant of Route 2
Ammonia acetate
Reactant of Route 3
Ammonia acetate
Reactant of Route 4
Ammonia acetate
Reactant of Route 5
Ammonia acetate
Reactant of Route 6
Ammonia acetate

Citations

For This Compound
2,920
Citations
DB Rorabacher, WJ MacKellar, FR Shu… - Analytical …, 1971 - ACS Publications
The protonation constants for ammonia, acetate, and eight multidentate polyamine and polyaminocarboxylate ligands have been determined as a function of solvent composition in …
Number of citations: 122 pubs.acs.org
D Banerjea, TA Kaden, H Sigel - Inorganic Chemistry, 1981 - ACS Publications
So that our understanding of the selectivity observed in biological systems could be mimicked and improved, mixed-ligand complexes of the type M (Nta)(A), where M2+= Co2+, Ni2+, …
Number of citations: 119 pubs.acs.org
A Liu, RJ Jones, GL Malzer, GW Rehm - Journal of plant nutrition, 2006 - Taylor & Francis
… It could be in the form of zinc ammonia acetate, Zn 2 + , acetate ion, or their chelate. As hypothesized in Figure 9, ZAA could break down into different parts such as Zn 2+ , acetate ion, …
Number of citations: 4 www.tandfonline.com
IA Fotidis, D Karakashev… - FEMS microbiology …, 2013 - academic.oup.com
Methanogenesis from acetate (aceticlastic methanogenesis or syntrophic acetate oxidation (SAO) coupled with hydrogenotrophic methanogenesis) is the most important step for the …
Number of citations: 261 academic.oup.com
A Liu, RJ Jones, GL Malzer, GM Rehm - Journal of plant nutrition, 1997 - Taylor & Francis
… Zinc ammonia acetate , marketed as an agricultural crop … which suggest that either the ammonia acetate (Ott, 1982; … a greater response than ammonia acetate, a contribution from …
Number of citations: 4 www.tandfonline.com
C Hirayama, K Konno, H Shinbo - Journal of Insect Physiology, 1997 - Elsevier
… MS strongly blocked the incorporation of 15 N label into silk-protein in larvae injected with 15 N ammonia acetate, while it slightly inhibited the incorporation of 15 N-amide glutamine …
Number of citations: 58 www.sciencedirect.com
V Bogush, A Inberg, N Croitoru, V Dubin… - Microelectronic …, 2003 - Elsevier
… palladium activation from ammonia–acetate and benzoate solutions. … the deposition rate for ammonia–acetate solution. The tungsten … from either the ammonia–acetate or benzoate bath …
Number of citations: 31 www.sciencedirect.com
J Lu, Z Ye, L Wang, J Huang, B Zhao - Materials Science in Semiconductor …, 2002 - Elsevier
… substrate temperature with ammonia acetate temperature (T N ) … improved with increasing ammonia acetate temperature, and … process using ammonia acetate as the nitrogen source. …
Number of citations: 87 www.sciencedirect.com
JG Lu, S Fujita, T Kawaharamura, H Nishinaka - Chemical physics letters, 2007 - Elsevier
… All the as-grown ZnO:N films, regardless of the ammonia acetate concentration, had a high-… In this study ammonia acetate was used as the N-doping source, which would result in …
Number of citations: 40 www.sciencedirect.com
E Bormashenko, R Balter, D Aurbach - International Journal of …, 2011 - degruyter.com
… Marbles containing the mixture of ammonia acetate, acetic acid and acetylacetone were exposed to formaldehyde vapor. Formaldehyde vapor absorbed by the liquid surface promoted …
Number of citations: 41 www.degruyter.com

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